Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate is a chemical compound with a molecular weight of 261.14 . It is also known as ethyl (E)-3-(4-bromothiophen-2-yl)acrylate .
Synthesis Analysis
The compound can be synthesized according to a reported procedure. A mixture of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, ethyl cyanoacetate, and 4-(dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2–3 hours and then cooled to room temperature .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data . The crystal structure of a similar compound, ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, has been reported .Chemical Reactions Analysis
The compound can participate in Suzuki cross-coupling reactions with various arylboronic acids, yielding a variety of imine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.14 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate and related compounds have been explored for their biological activity. In one study, derivatives were synthesized and evaluated as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's and Parkinson's. These derivatives showed effective inhibition, highlighting their potential in therapeutic applications (Boztaş et al., 2019).
Antibacterial and Antifungal Activities
Another area of research involves the synthesis of 5-bromothiophene-based compounds, including derivatives of Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate, which were tested for antibacterial and antifungal activities. Some of these synthesized compounds demonstrated good efficacy against certain bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2022).
Catalysis and Synthetic Chemistry
The compound and its analogs have also found applications in catalysis and synthetic chemistry. For example, derivatives have been utilized in palladium-catalyzed direct arylation of heteroaromatics. Using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives facilitated the formation of biheteroaryls in high yields, demonstrating the utility of such compounds in complex organic syntheses (Fu et al., 2012).
Corrosion Inhibition
Additionally, certain quinoxalines derivatives, related in structure to Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate, have been investigated for their role as corrosion inhibitors for metals. Quantum chemical calculations based on Density Functional Theory (DFT) showed a relationship between molecular structure and inhibition efficiency, suggesting the potential of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Future Directions
properties
IUPAC Name |
ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)6-3-5(9)4-13-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTCEGRNTDPUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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